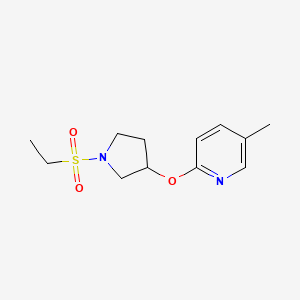![molecular formula C11H25N3 B2768872 [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine CAS No. 1353971-07-9](/img/structure/B2768872.png)
[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine, commonly known as AEM, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the piperidine family of compounds and has been found to have a variety of potential applications in scientific research.
科学的研究の応用
Psychotic Disorders Treatment
This compound has shown promise as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in the treatment of psychotic disorders such as schizophrenia . The TAAR1 agonist activity of this compound, particularly its efficacy in vivo using the dopamine transporter knockout (DAT-KO) rat model, suggests potential for developing new treatments for disorders associated with increased dopaminergic function.
Bone Tissue Regeneration
In the field of regenerative medicine, this compound has been utilized in the development of gelatin-based photo-crosslinkable hydrogels . These hydrogels are used in additive manufacturing to create scaffolds that match the anatomical requirements of bone tissue, aiding in its regeneration. The compound’s role in enhancing MRI visualization of these scaffolds is crucial for monitoring cell colonization and degradation rates non-invasively.
Surfactant Synthesis
The compound serves as a foundational component in the synthesis of surfactants . These surfactants have applications ranging from the production of polymers and catalysts to their use in emulsification processes. The unique properties of these surfactants, derived from the compound, contribute to their effectiveness in various industrial and pharmaceutical processes.
Antiviral Agents
Indole derivatives, which share a similar structural motif with “1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine,” have been found to possess antiviral activities . These activities include the inhibition of a broad range of RNA and DNA viruses, suggesting that this compound could be a valuable asset in the development of new antiviral drugs.
Emulsification Efficiency
The compound has been used to create trimeric-type nonionic surfactants with applications in emulsification . These surfactants exhibit unique properties that are superior to their dimeric or monomeric counterparts, such as lower critical micelle concentration and better solubility in water, which are advantageous in the transportation of viscous crude oils and other similar applications.
Bioactive Aromatic Compounds Synthesis
The compound’s indole-like structure makes it a candidate for synthesizing bioactive aromatic compounds with a wide range of clinical and biological applications . These applications include the development of new therapeutic possibilities across various pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial treatments.
作用機序
Target of Action
The primary target of 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine is the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also known to be a receptor for the SARS-CoV-2 virus, the causative agent of COVID-19 .
Mode of Action
1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine acts as an inhibitor of ACE2 . By binding to ACE2, it prevents the conversion of angiotensin II to angiotensin-(1-7), thereby inhibiting the vasodilatory effects of the latter. This results in vasoconstriction and increased blood pressure . Additionally, by binding to ACE2, it may prevent the attachment and entry of the SARS-CoV-2 virus .
Biochemical Pathways
The compound affects the renin-angiotensin system . This system is a hormone system that regulates blood pressure and fluid balance. When this compound inhibits ACE2, it disrupts the conversion of angiotensin II to angiotensin-(1-7), leading to an increase in angiotensin II levels. Angiotensin II is a potent vasoconstrictor, leading to increased blood pressure .
Pharmacokinetics
Based on its structural similarity to other amines, it is likely metabolized by various enzymes, including monoamine oxidases . It is also likely to be water-soluble, given its polar nature .
Result of Action
The inhibition of ACE2 by 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine leads to an increase in blood pressure due to the vasoconstrictive effects of angiotensin II . Additionally, it may prevent the attachment and entry of the SARS-CoV-2 virus, potentially offering therapeutic benefits in the treatment of COVID-19 .
Action Environment
The action of 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine can be influenced by various environmental factors. For instance, its efficacy as a CO2 capture solvent is affected by temperature and the weight fraction of the compound in an aqueous solution . Furthermore, its stability and efficacy may be influenced by pH, as amines can accept or donate protons depending on the pH of their environment .
特性
IUPAC Name |
1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10(2)13(3)11-4-7-14(8-5-11)9-6-12/h10-11H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFGKKNVQCGLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(CC1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine | |
CAS RN |
1353971-07-9 |
Source


|
| Record name | 1-(2-aminoethyl)-N-methyl-N-(propan-2-yl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

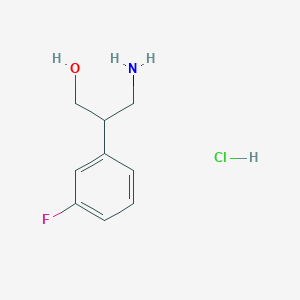
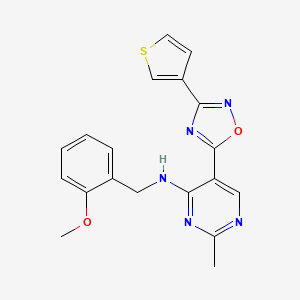
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)
![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)
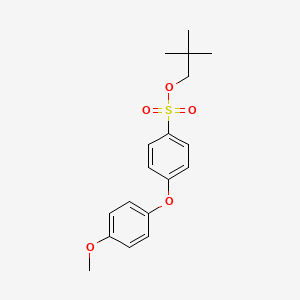

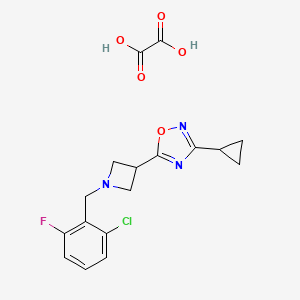
![1-methyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2768804.png)
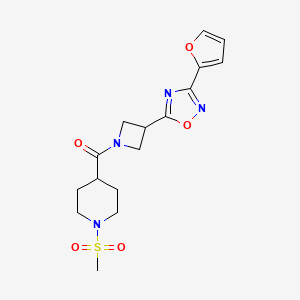
![N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2768807.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2768808.png)
![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)piperidine](/img/structure/B2768809.png)
